3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings, with a nitro group attached at the third position. It is known for its diverse applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
Future Directions
The future directions for the research and development of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine are promising. Given its potential as an HIV-1 replication inhibitor , further studies could explore its efficacy and safety in preclinical and clinical settings. Additionally, the development of more efficient and scalable synthesis methods could be a focus of future research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the condensation of appropriate precursors followed by cyclization and nitration steps. One common method includes the reaction of 2-aminopyridine with an aldehyde under acidic conditions to form an intermediate, which is then cyclized to yield the naphthyridine core. The final nitration step introduces the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include amino derivatives, substituted naphthyridines, and various functionalized compounds that can be further utilized in different applications .
Comparison with Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features but different functional groups.
2,7-Naphthyridine: Similar in structure but with variations in the position of nitrogen atoms and functional groups.
Uniqueness: 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the presence of the nitro group at the third position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYRPWPCCHANJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558627 | |
Record name | 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123792-68-7 | |
Record name | 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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